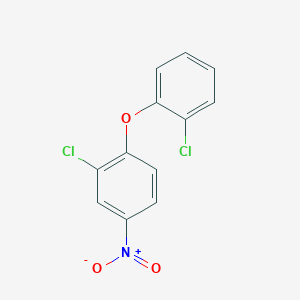

Benzene, 2-chloro-1-(2-chlorophenoxy)-4-nitro-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzene, 2-chloro-1-(2-chlorophenoxy)-4-nitro- is an organic compound with a complex structure It is characterized by the presence of a benzene ring substituted with two chlorine atoms, a nitro group, and a phenoxy group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 2-chloro-1-(2-chlorophenoxy)-4-nitro- typically involves multiple steps. One common method includes the nitration of 2-chlorophenol to introduce the nitro group, followed by chlorination to add the chlorine atoms. The phenoxy group is then introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and specific solvents are often used to facilitate the reactions and improve efficiency.

Análisis De Reacciones Químicas

Types of Reactions

Benzene, 2-chloro-1-(2-chlorophenoxy)-4-nitro- undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

Reduction: The nitro group can be reduced to an amine group under specific conditions.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

Substitution: Reagents like sodium hydroxide or other nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Aplicaciones Científicas De Investigación

Benzene, 2-chloro-1-(2-chlorophenoxy)-4-nitro- has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism by which Benzene, 2-chloro-1-(2-chlorophenoxy)-4-nitro- exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the phenoxy and chlorine groups can interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to specific physiological effects.

Comparación Con Compuestos Similares

Similar Compounds

4-Bromo-2-chlorophenol: This compound has a similar structure but with a bromine atom instead of a nitro group.

2-Chlorophenylacetic acid: This compound shares the chlorophenyl group but has an acetic acid moiety instead of a nitro group.

Uniqueness

Benzene, 2-chloro-1-(2-chlorophenoxy)-4-nitro- is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity

Actividad Biológica

Benzene, 2-chloro-1-(2-chlorophenoxy)-4-nitro-, also known as 2-chloro-1-(4-chlorophenoxy)-4-nitrobenzene, is a compound of significant interest in various biological studies due to its potential applications in agriculture and medicine. This article explores its biological activity, focusing on its mechanisms of action, toxicological effects, and potential therapeutic uses.

- Chemical Formula : C12H7Cl2NO3

- Molecular Weight : 276.09 g/mol

- CAS Number : 89751

-

Inhibition of Enzymatic Activity :

- Research indicates that compounds similar to 2-chloro-1-(4-chlorophenoxy)-4-nitrobenzene can act as inhibitors of thyroid peroxidase (TPO), an enzyme critical for thyroid hormone synthesis. In vitro studies have shown that such compounds can disrupt normal thyroid function by inhibiting TPO activity, leading to altered hormone levels and potential endocrine disruption .

-

Cytotoxic Effects :

- The compound has demonstrated cytotoxic activity against various cancer cell lines. For instance, studies have reported IC50 values indicating significant inhibition of cell proliferation in A549 lung cancer cells and other tumor types. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the S phase, which is critical for cancer therapy .

Toxicological Profile

The toxicological assessment of benzene derivatives, including 2-chloro-1-(4-chlorophenoxy)-4-nitrobenzene, reveals several important findings:

- Acute Toxicity : Acute exposure studies suggest that the compound exhibits moderate toxicity. The LD50 values in animal models indicate a potential risk upon high-dose exposure.

- Environmental Impact : As a chlorinated compound, it poses risks to aquatic ecosystems due to its persistence and bioaccumulation potential. Studies have detected its presence in agricultural runoff, raising concerns about its impact on non-target organisms .

Case Study 1: Thyroid Disruption

A study conducted by researchers investigated the effects of various chlorinated phenols on thyroid function. The results indicated that 2-chloro-1-(4-chlorophenoxy)-4-nitrobenzene significantly inhibited TPO activity in vitro, leading to decreased levels of thyroxine (T4) in treated subjects compared to controls. This finding highlights the compound's potential as an endocrine disruptor and its implications for human health and environmental safety .

Case Study 2: Anticancer Activity

Another study assessed the anticancer properties of this compound against multiple cell lines, including MCF7 (breast cancer) and NCI-H460 (lung cancer). The results showed that treatment with the compound resulted in a dose-dependent decrease in cell viability with IC50 values ranging from 10 µM to 30 µM across different cell lines. Mechanistic studies revealed that the compound induced apoptosis through mitochondrial pathways, making it a candidate for further development as an anticancer agent .

Data Tables

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | A549 | 15 | Apoptosis |

| Study B | MCF7 | 25 | Cell Cycle Arrest |

| Study C | NCI-H460 | 20 | Apoptosis |

Propiedades

Número CAS |

22544-08-7 |

|---|---|

Fórmula molecular |

C12H7Cl2NO3 |

Peso molecular |

284.09 g/mol |

Nombre IUPAC |

2-chloro-1-(2-chlorophenoxy)-4-nitrobenzene |

InChI |

InChI=1S/C12H7Cl2NO3/c13-9-3-1-2-4-11(9)18-12-6-5-8(15(16)17)7-10(12)14/h1-7H |

Clave InChI |

FJASQSODYGCTBH-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.